1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound characterized by its unique chemical structure This compound features a piperazine ring substituted with a 1,2,5-thiadiazol-3-yl group and a 4-chloro-3-(trifluoromethyl)benzenesulfonyl group
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Safety and Hazards
Preparation Methods
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Chemical Reactions Analysis
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiadiazole groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with similar compounds, such as:
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
1,2,5-Thiadiazole derivatives: These compounds have similar thiadiazole rings and are studied for their biological activities and chemical reactivity.
Piperazine derivatives: Compounds with piperazine rings are widely used in pharmaceuticals and organic synthesis, offering a range of biological and chemical properties.
Properties
IUPAC Name |
3-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2S2/c14-11-2-1-9(7-10(11)13(15,16)17)25(22,23)21-5-3-20(4-6-21)12-8-18-24-19-12/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRZJSMZYNQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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